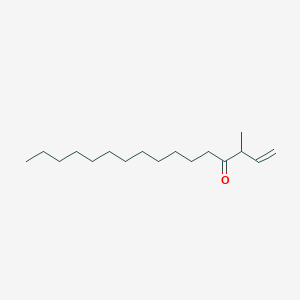
2,2,4,4,6-Pentaphenyl-1,3,5,2,4,6-trioxadisilaborinane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,4,4,6-Pentaphenyl-1,3,5,2,4,6-trioxadisilaborinane is a unique chemical compound characterized by its complex structure, which includes multiple phenyl groups and a trioxadisilaborinane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,4,4,6-Pentaphenyl-1,3,5,2,4,6-trioxadisilaborinane typically involves the reaction of 1,1,2,2-tetraphenyl-1,2-ethanediol with dichlorodiphenylsilane in the presence of a base such as triethylamine . The reaction proceeds through the formation of intermediate compounds, which then cyclize to form the desired trioxadisilaborinane ring.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2,2,4,4,6-Pentaphenyl-1,3,5,2,4,6-trioxadisilaborinane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanol derivatives.
Reduction: Reduction reactions can lead to the formation of silane derivatives.
Substitution: Phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include silanol, silane, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2,2,4,4,6-Pentaphenyl-1,3,5,2,4,6-trioxadisilaborinane has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of advanced materials and polymers.
Medicine: Investigated for its potential use in developing new pharmaceuticals.
Industry: Utilized in the production of high-performance materials with specific mechanical and thermal properties.
Mecanismo De Acción
The mechanism of action of 2,2,4,4,6-Pentaphenyl-1,3,5,2,4,6-trioxadisilaborinane involves its interaction with various molecular targets. The phenyl groups provide stability and enhance the compound’s ability to interact with other molecules. The trioxadisilaborinane ring structure allows for unique reactivity patterns, making it a valuable compound in synthetic chemistry.
Comparación Con Compuestos Similares
Similar Compounds
2,4,4,5,5-Pentaphenyl-1,3,2-dioxaphospholane: Similar in structure but contains phosphorus instead of silicon and boron.
1,2,3,4,5-Pentaphenyl-1,3-cyclopentadiene: Contains a cyclopentadiene ring instead of a trioxadisilaborinane ring.
Uniqueness
2,2,4,4,6-Pentaphenyl-1,3,5,2,4,6-trioxadisilaborinane is unique due to its trioxadisilaborinane ring, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring specific reactivity and stability.
Propiedades
Número CAS |
136745-52-3 |
|---|---|
Fórmula molecular |
C30H25BO3Si2 |
Peso molecular |
500.5 g/mol |
Nombre IUPAC |
2,2,4,4,6-pentakis-phenyl-1,3,5,2,4,6-trioxadisilaborinane |
InChI |
InChI=1S/C30H25BO3Si2/c1-6-16-26(17-7-1)31-32-35(27-18-8-2-9-19-27,28-20-10-3-11-21-28)34-36(33-31,29-22-12-4-13-23-29)30-24-14-5-15-25-30/h1-25H |
Clave InChI |
OXYHKRIHSNFOEM-UHFFFAOYSA-N |
SMILES canónico |
B1(O[Si](O[Si](O1)(C2=CC=CC=C2)C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


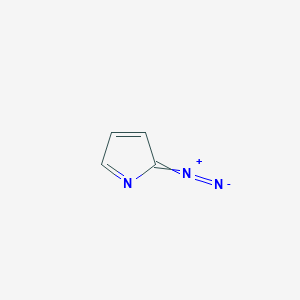

![(1E)-3,3-Diethyl-1-{4-[(trimethylsilyl)ethynyl]phenyl}triaz-1-ene](/img/structure/B14284711.png)
![Phosphine, methyl[2,4,6-tris(1-methylethyl)phenyl]-](/img/structure/B14284712.png)
![Diprop-2-yn-1-yl [(4-hydroxyphenyl)methylidene]propanedioate](/img/structure/B14284713.png)
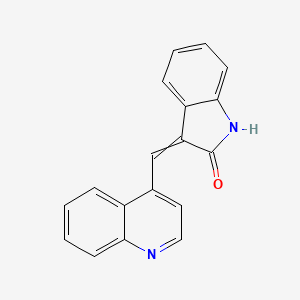
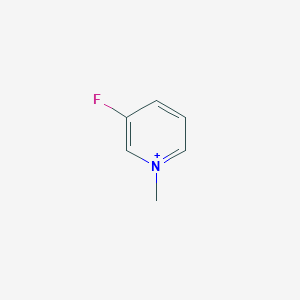
![3-[Hydroxy(dimethyl)silyl]propyl prop-2-enoate](/img/structure/B14284716.png)

![2-[(2,5-Dimethylphenyl)carbamoyl]pyridine-3-carboxylic acid](/img/structure/B14284722.png)
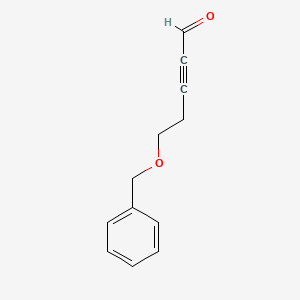
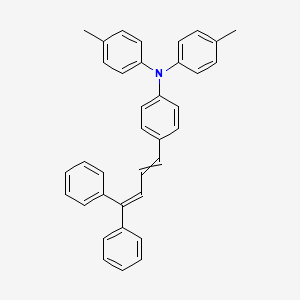
![9-[Nitro(oxiran-2-YL)methyl]-9H-carbazole](/img/structure/B14284753.png)
